4-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}BUTANENITRILE
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Overview
Description
4-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}BUTANENITRILE is a chemical compound that features a tetrazole ring substituted with a 3-chlorophenyl group and a butanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}BUTANENITRILE typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be achieved by reacting 3-chlorophenylhydrazine with sodium azide under acidic conditions. The resulting tetrazole intermediate is then reacted with butanenitrile in the presence of a suitable catalyst to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}BUTANENITRILE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions can vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
4-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}BUTANENITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have applications in the development of new pharmaceuticals, particularly in the treatment of inflammatory and infectious diseases.
Mechanism of Action
The mechanism of action of 4-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}BUTANENITRILE involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity, while the butanenitrile moiety can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
2-{[5-(2-Chlorophenyl)-4H-1,2,4-Triazol-3-YL]Sulfanyl}-1-(Substituted Phenyl)Ethanones: These compounds share a similar sulfanyl linkage and chlorophenyl group but differ in the heterocyclic ring structure.
5-(4-Chlorophenyl)-1,3,4-Thiadiazole-2-Sulfonamides: These compounds also contain a chlorophenyl group and a sulfur-containing heterocycle but have different functional groups and applications.
Uniqueness
4-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}BUTANENITRILE is unique due to its combination of a tetrazole ring, chlorophenyl group, and butanenitrile moiety. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[1-(3-chlorophenyl)tetrazol-5-yl]sulfanylbutanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5S/c12-9-4-3-5-10(8-9)17-11(14-15-16-17)18-7-2-1-6-13/h3-5,8H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILUYGXUDZKKQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=NN=N2)SCCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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